molecular formula C18H19N5S B14211620 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 832075-96-4

4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B14211620
CAS No.: 832075-96-4
M. Wt: 337.4 g/mol
InChI Key: UZFDLHQIHHKFBJ-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group, a pyrimidine ring substituted with a thiophene group, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable phenyl-substituted halide under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by the cyclization of appropriate precursors, such as thiourea and β-diketones, under acidic or basic conditions.

    Coupling Reactions: The piperazine and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst.

    Final Functionalization: The thiophene group is introduced through a substitution reaction, and the amine group is added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of a thiophene ring.

    4-(4-Phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

832075-96-4

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6-thiophen-2-ylpyrimidin-2-amine

InChI

InChI=1S/C18H19N5S/c19-18-20-15(16-7-4-12-24-16)13-17(21-18)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,19,20,21)

InChI Key

UZFDLHQIHHKFBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)C4=CC=CS4)N

Origin of Product

United States

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